4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
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Overview
Description
4-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a spiro compound that features a unique structural framework. This compound is characterized by the presence of a bromine atom at the 4-position of the indene ring and a spiro linkage between the indene and pyrrolidine rings. The spiro structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione typically involves multistep organic reactions. One common method includes the cyclization of a suitable indene derivative with a pyrrolidine precursor under controlled conditions. The reaction often requires the use of a strong base or acid catalyst to facilitate the cyclization process. The bromination step is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms.
Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted derivatives, oxo compounds, and reduced forms of the original molecule. These products can further undergo additional transformations to yield a variety of structurally diverse compounds.
Scientific Research Applications
4-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
Uniqueness
4-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is unique due to its specific substitution pattern and the presence of the spiro linkage This structural uniqueness imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
1692713-51-1 |
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Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-9-3-1-2-8-7(9)4-5-12(8)6-10(15)14-11(12)16/h1-3H,4-6H2,(H,14,15,16) |
InChI Key |
IRXDCBBMUNWZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)NC2=O)C3=C1C(=CC=C3)Br |
Purity |
95 |
Origin of Product |
United States |
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